molecular formula C20H17N3O2 B11002351 N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11002351
M. Wt: 331.4 g/mol
InChI Key: MZHOOAADUZQETE-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide linker connecting a 1H-indol-4-yl group and a 5-phenyl-1,3-oxazole moiety. The indole ring system, a bicyclic structure with a nitrogen atom at position 1, is substituted at position 4, while the oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted with a phenyl group at position 3.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C20H17N3O2/c24-19(23-17-8-4-7-16-15(17)11-12-21-16)9-10-20-22-13-18(25-20)14-5-2-1-3-6-14/h1-8,11-13,21H,9-10H2,(H,23,24)

InChI Key

MZHOOAADUZQETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    Structural Characteristics

    The compound features:

    • Indole Moiety : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, known for its role in various biological activities.
    • Oxazole Ring : A five-membered heterocycle containing nitrogen and oxygen, contributing to the compound's reactivity and biological interactions.

    This structural complexity allows N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide to engage in diverse interactions within biological systems, making it a candidate for further research in drug development.

    Anticancer Activity

    Research indicates that compounds with indole and oxazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that related compounds can inhibit the growth of various cancer cell lines:

    CompoundCell Lines TestedPercent Growth Inhibition (%)
    6hSNB-1986.61
    OVCAR-885.26
    NCI-H4075.99
    HOP-9267.55

    These findings suggest that this compound may similarly exhibit potent anticancer effects, warranting empirical studies to elucidate its mechanism of action .

    Antimicrobial Properties

    The compound's potential as an antimicrobial agent has also been explored. Compounds containing indole and oxazole structures have demonstrated activity against various bacteria and fungi. For instance:

    Bacteria TestedCompoundZone of Inhibition (mm)
    Staphylococcus aureus5D17
    Bacillus subtilis5F19
    Escherichia coli5I16

    These results indicate that this compound could be effective against pathogenic microorganisms, thus contributing to the development of new antimicrobial therapies .

    Mechanistic Insights

    The unique combination of the indole and oxazole moieties may confer distinct mechanisms of action not observed in simpler analogs. The complexity of this compound allows for various interactions at the molecular level, which could lead to novel therapeutic pathways in cancer treatment and infection control. Further molecular docking studies are essential to understand these interactions better.

    Future Research Directions

    Given its promising biological activities, future research should focus on:

    • Synthesis Optimization : Developing efficient synthetic routes to enhance yield and purity.
    • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles.
    • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural and Functional Comparison with Analogous Compounds

    Core Heterocycle Modifications

    Oxazole vs. Oxadiazole and Thiazole Derivatives
    • Compound 8d (): 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide differs in its heterocyclic core (1,3,4-oxadiazole vs. 1,3-oxazole) and the presence of a sulfanyl linker. The sulfanyl group may increase metabolic stability but reduce solubility compared to the target compound’s oxazole .
    • Compound 8g () : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole and a shorter acetamide linker. The acetamide chain (two carbons) reduces conformational flexibility compared to the target’s propanamide (three carbons), which could influence interactions with hydrophobic binding pockets .
    Triazole Derivatives ()

    The compound 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide incorporates a triazole ring, which introduces additional hydrogen-bonding capabilities.

    Indole Substitution Patterns

    Positional Isomerism ()
    • Y042-5816 () : N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide substitutes the indole nitrogen with a methoxyethyl group, enhancing steric bulk and altering electron density. This modification may reduce metabolic oxidation at the indole nitrogen compared to the target compound’s unsubstituted NH group .
    • Y044-2243 () : 3-(3-acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide features dual indole moieties with acetyl and methoxyethyl substitutions. The acetyl group at position 3 of the indole could sterically hinder interactions with planar binding sites, unlike the target’s simpler indol-4-yl group .

    Linker and Functional Group Variations

    Propanamide vs. Acetamide ()
    • Compound 8e () : N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide shares the propanamide linker but replaces the indole with a thiazole ring. Thiazoles are more polarizable than indoles due to sulfur’s electronegativity, which may enhance π-stacking interactions but reduce blood-brain barrier penetration .

    Physicochemical and Pharmacological Data Comparison

    Molecular Properties

    Compound Molecular Weight LogP (Predicted) Key Functional Groups
    Target Compound ~389.45 ~3.2 Indol-4-yl, 5-phenyloxazole
    Y042-5816 () 389.45 3.5 Methoxyethyl, oxazole
    Compound 8d () 354.42 2.8 Oxadiazole, sulfanyl
    Compound 8g () 366.44 3.0 Indol-3-ylmethyl, oxadiazole
    • Lipophilicity : The target compound’s LogP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane permeability. Y042-5816’s higher LogP (3.5) due to the methoxyethyl group may enhance tissue penetration but increase plasma protein binding .
    • Melting Points : While the target’s melting point is unspecified, analogs like 8d (135–136°C) and 8h (158–159°C) indicate that electron-withdrawing groups (e.g., nitro in 8h) increase crystalline stability .

    Biological Activity

    N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, also known by its ChemDiv ID Y042-5813, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C21H19N3O2, with a molecular weight of 345.4 g/mol. The compound features an indole moiety and an oxazole ring, which are known to contribute to various biological activities.

    PropertyValue
    Molecular FormulaC21H19N3O2
    Molecular Weight345.4 g/mol
    LogP (Partition Coefficient)3.376
    Water Solubility (LogSw)-3.42
    pKa (Acid Dissociation)11.43

    Anticancer Properties

    Research indicates that compounds containing the indole and oxazole structures exhibit promising anticancer activities. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.

    • Cytotoxicity Studies :
      • In vitro assays have demonstrated that related compounds exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one study reported IC50 values of 0.48 μM against MCF-7 cells for structurally related oxazole derivatives .
      • Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells by increasing caspase activity, suggesting a potential mechanism for their anticancer effects .
    • Mechanisms of Action :
      • The anticancer activity is often attributed to the ability of these compounds to disrupt cellular processes involved in proliferation and survival. For instance, molecular docking studies suggest that they may inhibit key enzymes involved in cancer cell metabolism .

    Other Biological Activities

    Beyond anticancer effects, this compound has been investigated for its potential as a phosphatase inhibitor, which could have implications in diabetes management due to the role of protein tyrosine phosphatases (PTPs) in insulin signaling .

    Case Studies

    Several studies have explored the biological activity of related compounds:

    • Indazole Derivatives :
      • A series of indazole derivatives were synthesized and evaluated for their cytotoxic properties against lung carcinoma cell lines. One notable compound exhibited significant cytotoxicity at concentrations as low as 10 μM .
    • Oxazole-Based Compounds :
      • Research on oxazole derivatives has shown that specific substitutions on the oxazole ring can enhance biological activity. Compounds with electron-withdrawing groups at certain positions demonstrated improved potency against cancer cell lines .

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